molecular formula C17H14ClNO4S3 B2535274 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole CAS No. 557773-74-7

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole

Cat. No. B2535274
CAS RN: 557773-74-7
M. Wt: 427.93
InChI Key: FWSUPOBPIYOYGZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the thiazole family and has a molecular formula of C20H16ClNO4S3. The purpose of

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of protein kinase CK2. This inhibition leads to the downregulation of various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole exhibits potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, this compound has been investigated for its potential as an antimicrobial agent against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole in lab experiments is its potent anti-inflammatory and anti-tumor effects. This makes it an attractive candidate for the development of new therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole. One area of interest is the development of new formulations that increase the solubility of this compound, making it more suitable for use in various experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Another area of interest is the investigation of the antimicrobial properties of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole against various bacteria and fungi, which could lead to the development of new antimicrobial agents.

Synthesis Methods

The synthesis of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole involves the reaction of 2-aminothiazole with benzylsulfonyl chloride and p-toluenesulfonyl chloride in the presence of a strong base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain a pure form of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole.

Scientific Research Applications

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential as an inhibitor of protein kinase CK2, a key regulator of cell growth and proliferation.

properties

IUPAC Name

2-benzylsulfonyl-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S3/c1-12-7-9-14(10-8-12)26(22,23)16-15(18)24-17(19-16)25(20,21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSUPOBPIYOYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole

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